molecular formula C19H22N6O7S2 B13854588 4'-HydroxyN-DesisopropylDelavirdine4'-O-Sulfate

4'-HydroxyN-DesisopropylDelavirdine4'-O-Sulfate

Cat. No.: B13854588
M. Wt: 510.5 g/mol
InChI Key: XTTZASVCRDGIJK-UHFFFAOYSA-N
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Description

4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is a metabolite of Delavirdine, which is a bisheteroarylpiperazine reverse transcriptase inhibitor. This compound is significant in the study of HIV treatment due to its role in inhibiting the reverse transcriptase enzyme, which is crucial for the replication of the virus .

Preparation Methods

The synthesis of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate involves several steps, starting from Delavirdine. The process typically includes hydroxylation and subsequent sulfation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate involves inhibiting the reverse transcriptase enzyme. This enzyme is essential for the replication of HIV, and by inhibiting it, the compound prevents the virus from multiplying. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and blocks its activity .

Comparison with Similar Compounds

4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

    Delavirdine: The parent compound from which 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate is derived.

    Nevirapine: Another reverse transcriptase inhibitor with a different structure but similar function.

    Efavirenz: A non-nucleoside reverse transcriptase inhibitor with a distinct mechanism of action.

The uniqueness of 4’-HydroxyN-DesisopropylDelavirdine4’-O-Sulfate lies in its specific interactions with the reverse transcriptase enzyme and its role as a metabolite of Delavirdine .

Properties

Molecular Formula

C19H22N6O7S2

Molecular Weight

510.5 g/mol

IUPAC Name

[3-amino-2-[4-[5-(methanesulfonamido)-1H-indole-2-carbonyl]piperazin-1-yl]pyridin-4-yl] hydrogen sulfate

InChI

InChI=1S/C19H22N6O7S2/c1-33(27,28)23-13-2-3-14-12(10-13)11-15(22-14)19(26)25-8-6-24(7-9-25)18-17(20)16(4-5-21-18)32-34(29,30)31/h2-5,10-11,22-23H,6-9,20H2,1H3,(H,29,30,31)

InChI Key

XTTZASVCRDGIJK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=NC=CC(=C4N)OS(=O)(=O)O

Origin of Product

United States

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